molecular formula C19H15NO4 B2942071 2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate CAS No. 431925-05-2

2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B2942071
CAS No.: 431925-05-2
M. Wt: 321.332
InChI Key: BSYQOWOVDFTFFO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group at the 2-position and a carboxylate group at the same position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 2-(4-Methoxyphenyl)-2-oxoethyl Group: This step involves the Friedel-Crafts acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-2-oxoethyl quinoline-2-carboxylate.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl quinoline-2-carboxylate.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Known for its antimicrobial properties.

    2-Phenylquinoline: Studied for its anticancer activities.

    4-Methoxyquinoline: Investigated for its antiviral properties.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to the presence of both the 2-(4-methoxyphenyl)-2-oxoethyl group and the carboxylate group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-15-9-6-14(7-10-15)18(21)12-24-19(22)17-11-8-13-4-2-3-5-16(13)20-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYQOWOVDFTFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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